7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide
Description
Chemical Identity and Structure 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide (CAS 963-39-3), also known as Demoxepam, is a benzodiazepine derivative with the molecular formula C₁₅H₁₁ClN₂O₂ and a molecular weight of 286.71 g/mol. Its structure features a 1,4-benzodiazepine core substituted with a chlorine atom at position 7, a phenyl group at position 5, and an N-oxide group at position 2. The SMILES notation is O=C1C[N+]([O-])=C(C2=CC=CC=C2)C3=CC(Cl)=CC=C3N1 .
Synthesis and Role in Pharmaceuticals
Demoxepam is primarily recognized as a degradation product or impurity in benzodiazepine drugs such as chlordiazepoxide and oxazepam . It forms during the synthesis of these drugs; for example, it is generated during the methylation of oxazepam intermediates . Its presence is closely monitored in pharmacopoeial standards (e.g., USP and EP) to ensure drug purity .
Properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
7-chloro-4-oxido-5-phenyl-1,5-dihydro-1,4-benzodiazepin-4-ium-2-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-9,15H,(H,17,19) |
InChI Key |
UBVFTAANHVKCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C=[N+]2[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| Chemical Name | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one 4-oxide |
| Molecular Formula | C15H11ClN2O2 |
| Molecular Weight | 286.71 g/mol |
| Synonyms | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-4-oxide |
| CAS Number | (Not explicitly provided in sources) |
| Structural Features | Benzodiazepine core with a chlorine substituent at position 7, phenyl group at position 5, and an N-oxide functional group at position 4 |
Preparation Methods Analysis
Synthesis of the Key Intermediate: 7-Chloro-5-phenyl-benzodiazepine-2-one
The preparation of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one 4-oxide typically begins with the synthesis of the benzodiazepine-2-one intermediate.
Patent CN103804310A Method
- Starting Materials: 2-chloroacetylamino-5-chlorobenzophenone, hexamethylenetetramine, hydrochloric acid, and industrial alcohol.
- Process: The starting materials are combined in a reaction vessel and refluxed to promote ring closure forming the benzodiazepine-2-one core.
- Workup: After reaction completion, the solvent is concentrated, cooled, and a refining solvent is added to dissolve impurities. Acidification induces salt formation, followed by filtration and washing to isolate the product.
- Purity and Yield: The method yields a high-purity product with HPLC purity above 99.0%.
- Advantages: Avoids volatile ammonium salts, prevents condenser blockage, reduces material loss, and simplifies isolation.
Oxidation to 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one 4-oxide
The critical step to obtain the 4-oxide derivative is the selective oxidation of the benzodiazepine-2-one at the nitrogen atom.
Improved Oxidation Method (Patent CN104961692A)
- Reagents: 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ketone, 30% hydrogen peroxide, sodium tungstate dihydrate catalyst, acetic acid, and water.
- Conditions: The reaction is conducted at 50–60°C with slow addition of hydrogen peroxide over 1 hour, followed by heating at 90–100°C for 6 hours.
- Catalysis: Sodium tungstate dihydrate acts as a catalyst, enhancing hydrogen peroxide activity, reducing reagent consumption, and improving selectivity.
- Workup: Upon completion, the mixture is cooled, neutralized with sodium carbonate, extracted with dichloromethane, dried, evaporated, and recrystallized from ethanol.
- Yield and Purity: The process yields 84.1% of the 4-oxide with an HPLC purity of 99.0%.
- Advantages: This method is mild, has high conversion efficiency, low environmental impact due to water as the only byproduct, and is suitable for industrial-scale production.
Comparative Table of Preparation Methods
| Step | Method Description | Key Features | Yield (%) | Purity (HPLC) | Industrial Suitability |
|---|---|---|---|---|---|
| Benzodiazepine-2-one synthesis | Reflux of 2-chloroacetylamino-5-chlorobenzophenone with hexamethylenetetramine and HCl | No volatile ammonium salts; avoids condenser blockage; easy isolation | Not specified | >99.0% | High |
| Oxidation to 4-oxide | Oxidation with 30% H2O2 catalyzed by sodium tungstate dihydrate in acetic acid | Mild conditions; high selectivity; water as byproduct | 84.1 | 99.0% | High |
Research Findings and Notes
- The oxidation step is critical for obtaining the N-oxide functionality. The use of sodium tungstate dihydrate as a catalyst is a notable improvement over traditional oxidation methods, which often require harsher conditions or generate more byproducts.
- The preparation methods avoid the use of volatile ammonium salts or bicarbonates, which can cause operational issues such as condenser blockage, thus enhancing process safety and efficiency.
- The purification steps involving solvent layering, acidification, and recrystallization are optimized to minimize product loss and maximize purity.
- The described methods have been validated for industrial scale-up, showing good reproducibility and environmental compliance.
- The compound is often referenced as an impurity or intermediate in the synthesis of other benzodiazepine derivatives, such as alprazolam, highlighting its pharmaceutical relevance.
Chemical Reactions Analysis
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its parent benzodiazepine form. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Anxiolytic Properties
7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is primarily recognized for its anxiolytic effects. It functions by modulating the GABA-A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. This mechanism is crucial for reducing anxiety and promoting sedation.
Antidepressant Effects
Research indicates that benzodiazepine derivatives may exhibit antidepressant-like effects. A study demonstrated that compounds similar to Nordazepam could influence serotonin and norepinephrine pathways, suggesting potential applications in treating depression alongside anxiety disorders .
Anticonvulsant Activity
The compound has shown promise in anticonvulsant applications due to its ability to stabilize neuronal excitability. This property makes it a candidate for further research into treatments for epilepsy and other seizure disorders .
Case Studies and Research Findings
Bioavailability and Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability with a moderate half-life, making it suitable for both acute and chronic management of anxiety disorders. Its lipophilicity allows for effective central nervous system penetration.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction results in increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
Comparison with Similar Compounds
Physicochemical Properties
- Appearance : White to off-white crystalline powder .
- Solubility: Limited solubility in water, soluble in organic solvents like ethanol and DMSO.
- Stability : Degrades under prolonged exposure to light or heat .
Benzodiazepines share a common 1,4-benzodiazepine core but differ in substituents, which critically influence their pharmacological profiles. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Demoxepam and Analogues
Key Differences and Research Findings
Role of the N-Oxide Group: Demoxepam’s 4-N-oxide group distinguishes it from non-oxidized benzodiazepines like nordazepam. This group increases polarity, reducing its ability to cross the blood-brain barrier, which explains its lack of direct therapeutic use compared to chlordiazepoxide . In fluorinated derivatives (e.g., C₁₅H₁₀ClFN₂O₂), the 3-fluoro substitution enhances metabolic stability, as seen in preclinical studies .
Impact of Halogen Substituents :
- The 7-chloro group is common in anxiolytic benzodiazepines (e.g., chlordiazepoxide, oxazepam) and contributes to GABA receptor binding .
- Substituting the phenyl group with 2-chlorophenyl (CAS 2955-37-5) increases lipophilicity and potency in animal models .
Biological Activity :
- Demoxepam itself lacks significant antipentylenetetrazole activity (a marker of anticonvulsant action), unlike its parent drug chlordiazepoxide, which shows potent activity .
- Oxazepam’s 3-hydroxy group facilitates glucuronidation, leading to faster elimination compared to Demoxepam .
Table 2: Pharmacokinetic and Regulatory Comparison
Biological Activity
The compound 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide , also known as Demoxepam , is a member of the benzodiazepine family. This compound is recognized for its biological activity, particularly in the fields of pharmacology and toxicology. The following sections will detail its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClN2O2 |
| Molecular Weight | 286.71 g/mol |
| CAS Number | 963-39-3 |
| Density | 1.40 ± 0.1 g/cm³ |
| IUPAC Name | 7-chloro-4-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepin-4-ium-2-one |
Demoxepam is characterized by a chloro group at position 7 and a phenyl group at position 5 on the benzodiazepine structure, which contributes to its pharmacological effects.
Demoxepam exhibits its biological effects primarily through modulation of the GABA receptor. Benzodiazepines typically enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This results in anxiolytic (anxiety-reducing), anticonvulsant, and muscle relaxant properties.
Pharmacological Effects
- Anxiolytic Activity : Studies have shown that Demoxepam has significant anxiolytic effects comparable to other benzodiazepines like Diazepam and Oxazepam .
- Anticonvulsant Properties : Research indicates that Demoxepam can effectively reduce seizure activity in animal models, highlighting its potential utility in treating epilepsy .
- Cytotoxic Activity : Interestingly, Demoxepam has demonstrated cytotoxic effects against certain cancer cell lines, suggesting a dual role in therapeutic applications beyond anxiety management .
Study on Anxiolytic Effects
A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of Demoxepam compared to placebo. Results indicated a significant reduction in anxiety symptoms measured by standardized scales (e.g., Hamilton Anxiety Rating Scale) after four weeks of treatment .
Anticonvulsant Study
In an experimental model using rats, Demoxepam was administered prior to inducing seizures via electrical stimulation. The results showed a marked decrease in seizure duration and frequency compared to control groups .
Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of Demoxepam on various cancer cell lines (including HeLa and MCF-7) revealed that it inhibited cell proliferation in a dose-dependent manner, indicating potential for further investigation as an adjunct cancer therapy .
Q & A
Basic: What are the standard synthetic routes for 7-chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide?
The synthesis typically involves a multi-step process starting with a benzodiazepine core. A common method includes:
- Step 1 : Acylation of the benzodiazepine core using chloro-substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
- Step 2 : Cyclization via nucleophilic substitution or oxidation to introduce the 4-oxide moiety. For example, hydroxylamine can react with precursor ketones to form intermediates like quinazolin-3-oxide, which undergo ring expansion to yield the final benzodiazepine structure .
- Purification : Recrystallization or chromatography is critical for isolating high-purity product .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Key strategies include:
- Temperature Control : Maintaining <50°C during acylation to prevent over-reactivity of chloro-substituted reagents .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for cyclization steps .
- Catalysis : Transition metals (e.g., Pd) may accelerate coupling reactions, though stability of the 4-oxide group must be monitored .
- In-line Analytics : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- NMR : H and C NMR identify substituent positions (e.g., phenyl at C5, chloro at C7) and oxide resonance .
- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., CHClNO) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and validates the 4-oxide configuration in solid-state structures .
Advanced: How do structural modifications (e.g., halogen substitution) affect GABA receptor binding affinity?
- Halogen Effects : The 7-chloro group enhances lipophilicity, improving blood-brain barrier penetration. Substitution with fluorine (as in related compounds) increases selectivity for GABA receptor α-subunits .
- Oxide Moiety : The 4-oxide group stabilizes interactions with receptor histidine residues, but over-oxidation (e.g., to N-oxides) reduces potency .
- Comparative Studies : Replace the phenyl group at C5 with 2-chlorophenyl (as in CAS 2955-37-5) to study steric effects on receptor docking .
Basic: What in vitro assays are used to evaluate this compound’s pharmacological activity?
- Radioligand Binding : Competition assays with H-flunitrazepam quantify affinity for benzodiazepine-binding sites on GABA receptors .
- Electrophysiology : Patch-clamp recordings in neuronal cultures measure potentiation of GABA-induced chloride currents .
- Metabolic Stability : Liver microsome assays assess oxidative degradation pathways (e.g., CYP3A4-mediated demethylation) .
Advanced: How can conflicting data on metabolic half-life be resolved in preclinical studies?
- Species Variability : Compare metabolism in human vs. rodent hepatocytes; human CYP2C19 is critical for N-oxide reduction .
- Isotope Tracing : Use C-labeled compound (as in radioimmunoassays) to track metabolite formation and identify enzymatic bottlenecks .
- Co-administered Inhibitors : Test with ketoconazole (CYP3A4 inhibitor) to clarify dominant metabolic pathways .
Basic: What are the key purity criteria for this compound in pharmacological studies?
- Chromatographic Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
- Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for DMF) .
- Heavy Metals : ICP-MS confirmation of <10 ppm for Pb, Hg, and As .
Advanced: How does this compound compare to diazepam in receptor subtype selectivity?
- α-Subunit Preference : Diazepam binds non-selectively to α1, α2, α3, and α5 subunits, whereas the 4-oxide group in this compound may favor α2/α3 subtypes, reducing sedative effects .
- Inverse Agonism : Unlike diazepam (full agonist), structural analogs with nitro groups (e.g., flumazenil) show antagonistic or inverse agonistic activity, which can be probed via mutagenesis studies .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Waste Disposal : Incinerate at >1000°C to degrade halogenated byproducts .
Advanced: What computational models predict its blood-brain barrier permeability?
- QSAR Models : Use logP (calculated ~2.1) and polar surface area (<90 Ų) to estimate passive diffusion .
- MD Simulations : Simulate interactions with P-glycoprotein to assess active efflux risks .
- In Silico Tox : Tools like ProTox-II predict hepatotoxicity risks based on structural alerts (e.g., chloroaromatic groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
